molecular formula C10H6BrNO3 B15231926 2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione

2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione

Cat. No.: B15231926
M. Wt: 268.06 g/mol
InChI Key: YLAUNPAJDALCAN-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound is characterized by the presence of amino, bromo, and hydroxyl functional groups attached to the naphthalene-1,4-dione core, making it a versatile molecule in synthetic chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-5-hydroxynaphthalene-1,4-dione using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is usually carried out under controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the naphthoquinone core can be reduced to form hydroquinone derivatives.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other heterocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities, where the generated ROS can damage cellular components, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.

    Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and allelopathic properties.

    Menadione (2-methyl-1,4-naphthoquinone): A synthetic compound used as a vitamin K precursor.

Uniqueness

2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione is unique due to the presence of both amino and bromo substituents, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications in various fields.

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

2-amino-3-bromo-5-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H6BrNO3/c11-7-8(12)9(14)4-2-1-3-5(13)6(4)10(7)15/h1-3,13H,12H2

InChI Key

YLAUNPAJDALCAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C(=C(C2=O)N)Br

Origin of Product

United States

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